
2H-Pyran-5-carboxylicacid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-5-carboxylicacid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo- is a synthetic organic compound that belongs to the class of pyran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-5-carboxylicacid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Starting with appropriate aldehydes and ketones to form the pyran ring.
Halogenation: Introducing the chlorine atom at the desired position.
Hydroxylation: Adding the hydroxyl group under controlled conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting the keto group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-Pyran-5-carboxylicacid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate biological responses.
Pathway Interference: Affecting metabolic or signaling pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Pyran-5-carboxylicacid, 6-phenyl-4-hydroxy-2-oxo-
- 2H-Pyran-5-carboxylicacid, 6-(4-chlorophenyl)-4-hydroxy-2-oxo-
- 2H-Pyran-5-carboxylicacid, 6-(3-bromophenyl)-4-hydroxy-2-oxo-
Uniqueness
The presence of the 3-chlorophenyl group in 2H-Pyran-5-carboxylicacid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo- distinguishes it from other similar compounds, potentially imparting unique chemical and biological properties.
Propriétés
Numéro CAS |
16801-04-0 |
|---|---|
Formule moléculaire |
C12H7ClO5 |
Poids moléculaire |
266.63 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-4-hydroxy-6-oxopyran-3-carboxylic acid |
InChI |
InChI=1S/C12H7ClO5/c13-7-3-1-2-6(4-7)11-10(12(16)17)8(14)5-9(15)18-11/h1-5,14H,(H,16,17) |
Clé InChI |
NANAKBJXJHXBHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=O)O2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


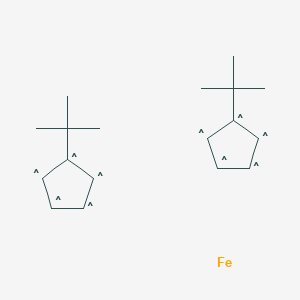
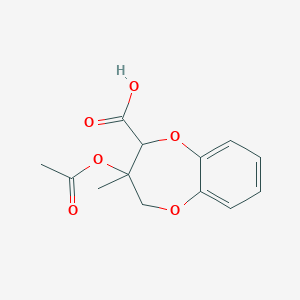

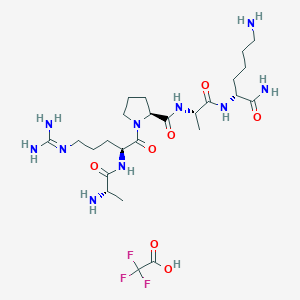
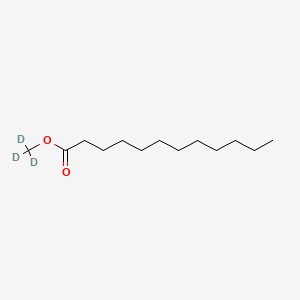
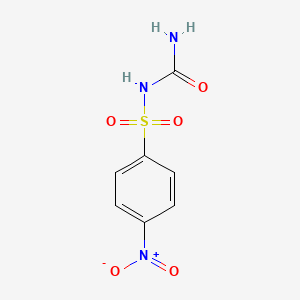
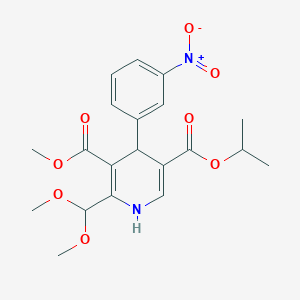
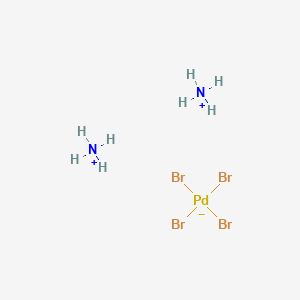
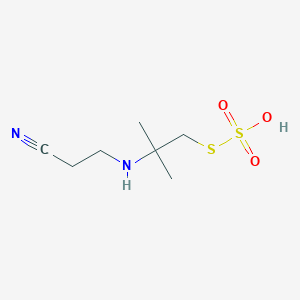

![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)


![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)
